molecular formula C12H22OSi B12556507 [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane CAS No. 175687-11-3

[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane

Cat. No.: B12556507
CAS No.: 175687-11-3
M. Wt: 210.39 g/mol
InChI Key: ATHRJYUVCZCNQA-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane is a specialized organosilicon compound. It features a bicyclo[2.2.1]hept-5-en-2-yl group, which is a norbornene derivative, attached to a silicon atom that is further bonded to a methoxy group and two methyl groups. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane typically involves the hydrosilylation of norbornene derivatives with methoxydimethylsilane. The reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst under mild conditions. The process can be summarized as follows:

    Reactants: Norbornene derivative and methoxydimethylsilane.

    Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst).

    Conditions: Mild temperature (25-50°C) and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form silanol derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (25-60°C).

    Reduction: Lithium aluminum hydride; low temperatures (0-25°C).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds; varying temperatures depending on the nucleophile.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane is used as a precursor for the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.

Biology

The compound is utilized in biological research for the development of biocompatible materials. Its silicon-based structure is advantageous for creating materials that are less likely to provoke immune responses.

Medicine

In medicine, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane is explored for drug delivery systems. Its ability to form stable bonds with various functional groups makes it suitable for creating targeted drug delivery vehicles.

Industry

Industrially, the compound is used in the production of coatings, adhesives, and sealants. Its chemical stability and reactivity make it an ideal component for high-performance materials.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, allowing it to act as a cross-linking agent in polymerization reactions. This cross-linking enhances the mechanical and thermal properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    [Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: Similar structure but with triethoxy groups instead of methoxy and dimethyl groups.

    [Bicyclo[2.2.1]hept-5-en-2-yl]methoxydimethylsilane: Similar structure but with different substituents on the silicon atom.

Uniqueness

The uniqueness of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane lies in its specific combination of the norbornene derivative and the methoxy-dimethylsilane moiety. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in materials science and industrial chemistry.

Properties

CAS No.

175687-11-3

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-methoxy-dimethylsilane

InChI

InChI=1S/C12H22OSi/c1-13-14(2,3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3

InChI Key

ATHRJYUVCZCNQA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CCC1CC2CC1C=C2

Origin of Product

United States

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